Biotin-KKKRKV (acetate)
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Overview
Description
Biotin-KKKRKV (acetate) is a biotinylated peptide derived from the nuclear localization signal (NLS) sequence of simian virus 40. The sequence KKKRKV is known for its role in directing proteins to the nucleus. Biotinylation of this peptide enhances its utility in various biochemical and cellular assays, particularly those involving protein localization and interaction studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-KKKRKV (acetate) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The biotin moiety is introduced at the N-terminus of the peptide. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of Biotin-KKKRKV (acetate) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure high purity and yield. The process is optimized for cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
Biotin-KKKRKV (acetate) primarily undergoes reactions typical of peptides, including:
Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Standard amino acid derivatives used in SPPS
Major Products
The major products of these reactions are modified peptides with altered functional groups or sequences, which can be used for various biochemical applications .
Scientific Research Applications
Biotin-KKKRKV (acetate) has a wide range of applications in scientific research:
Chemistry: Used in studies involving protein-peptide interactions and peptide modifications.
Biology: Facilitates the study of nuclear localization signals and protein trafficking.
Medicine: Employed in drug delivery systems and diagnostic assays.
Industry: Utilized in the development of biosensors and other biotechnological applications .
Mechanism of Action
Biotin-KKKRKV (acetate) exerts its effects by facilitating the nuclear import of proteins. The KKKRKV sequence binds to importin proteins, which transport the peptide-protein complex into the nucleus. Biotinylation allows for easy detection and purification of the peptide using streptavidin-based methods .
Comparison with Similar Compounds
Similar Compounds
Biotin-Substance P: A biotinylated neuropeptide used in neurological studies.
Biotin-β-Amyloid (1-40): A biotinylated peptide used in Alzheimer’s disease research.
Biotin-Gastrin Releasing Peptide: Used in cancer research
Uniqueness
Biotin-KKKRKV (acetate) is unique due to its specific sequence derived from simian virus 40, which is highly efficient in directing proteins to the nucleus. This makes it particularly valuable in studies involving nuclear localization and protein trafficking .
Properties
Molecular Formula |
C47H89N15O11S |
---|---|
Molecular Weight |
1072.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-aminohexanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoic acid;acetic acid |
InChI |
InChI=1S/C45H85N15O9S.C2H4O2/c1-27(2)36(43(67)68)59-42(66)31(17-7-11-23-48)56-41(65)32(18-13-25-53-44(50)51)57-40(64)30(16-6-10-22-47)55-39(63)29(15-5-9-21-46)54-38(62)28(49)14-8-12-24-52-35(61)20-4-3-19-34-37-33(26-70-34)58-45(69)60-37;1-2(3)4/h27-34,36-37H,3-26,46-49H2,1-2H3,(H,52,61)(H,54,62)(H,55,63)(H,56,65)(H,57,64)(H,59,66)(H,67,68)(H4,50,51,53)(H2,58,60,69);1H3,(H,3,4)/t28-,29-,30-,31-,32-,33-,34-,36-,37-;/m0./s1 |
InChI Key |
FGFNBNAOUJDXJT-PZAKQGQDSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)N.CC(=O)O |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)N.CC(=O)O |
Origin of Product |
United States |
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